molecular formula C22H18Cl2N4 B12043127 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12043127
M. Wt: 409.3 g/mol
InChI Key: ZTZGOSFHYSDUAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the 2-ethyl and 3-methyl groups. The final step involves the attachment of the 2,4-dichlorobenzylamino group and the formation of the carbonitrile moiety. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .

Scientific Research Applications

1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of the 2,4-dichlorobenzylamino group, in particular, can influence the compound’s binding affinity and specificity for certain molecular targets .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H18Cl2N4/c1-3-16-13(2)17(11-25)22-27-19-6-4-5-7-20(19)28(22)21(16)26-12-14-8-9-15(23)10-18(14)24/h4-10,26H,3,12H2,1-2H3

InChI Key

ZTZGOSFHYSDUAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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